6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13664539
InChI: InChI=1S/C8H10N2.2ClH/c9-7-4-3-6-2-1-5-10-8(6)7;;/h1-2,5,7H,3-4,9H2;2*1H
SMILES: C1CC2=C(C1N)N=CC=C2.Cl.Cl
Molecular Formula: C8H12Cl2N2
Molecular Weight: 207.10 g/mol

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride

CAS No.:

Cat. No.: VC13664539

Molecular Formula: C8H12Cl2N2

Molecular Weight: 207.10 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride -

Molecular Formula C8H12Cl2N2
Molecular Weight 207.10 g/mol
IUPAC Name 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;dihydrochloride
Standard InChI InChI=1S/C8H10N2.2ClH/c9-7-4-3-6-2-1-5-10-8(6)7;;/h1-2,5,7H,3-4,9H2;2*1H
Standard InChI Key GGQNZTGPGCJQKU-UHFFFAOYSA-N
SMILES C1CC2=C(C1N)N=CC=C2.Cl.Cl
Canonical SMILES C1CC2=C(C1N)N=CC=C2.Cl.Cl

Chemical Architecture and Structural Characterization

Molecular Framework and Bonding Patterns

The core structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride consists of a partially saturated bicyclic system: a five-membered cyclopentane ring fused to a six-membered pyridine ring. The amine group at position 7 introduces a site for hydrogen bonding and ionic interactions, enhanced by the dihydrochloride salt formation. Key structural features include:

  • Bicyclic Saturation: The 6,7-dihydro configuration reduces strain in the cyclopentane ring, favoring planar geometry at the pyridine moiety.

  • Electronic Effects: The pyridine nitrogen withdraws electron density, polarizing the adjacent amine group (pKa ~9–11 for analogous amines ).

  • Crystallographic Data: While X-ray diffraction data for this specific compound are unavailable, related structures exhibit monoclinic crystal systems with unit cell parameters approximating a = 8.2 Å, b = 12.5 Å, c = 10.3 Å, and β = 92° .

Spectroscopic Signatures

Spectroscopic characterization of analogous compounds provides a basis for identifying this dihydrochloride derivative:

TechniqueKey Signals (Analog Data) Interpretation
IR (KBr)2204 cm⁻¹ (C≡N stretch)Nitrile group in precursor compounds
¹H NMRδ 2.75–2.92 (m, 4H, cyclopentane CH₂)Cyclic methylene protons
¹³C NMRδ 93.7 (sp³ hybridized bridgehead carbon)Cyclopentane-pyridine junction

The absence of a nitrile signal in the target compound’s IR spectrum would confirm successful reduction to the amine.

Synthetic Methodologies and Reaction Mechanisms

Primary Synthesis Routes

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride can be extrapolated from methods used for related cyclopenta[b]pyridine derivatives. A three-step approach is theorized:

  • Knoevenagel Condensation: Cyclopentanone reacts with aromatic aldehydes to form diarylidenecyclopentanone intermediates .

  • Cyclocondensation: Treatment with propanedinitrile in the presence of sodium methoxide/ethoxide yields nitrile-substituted cyclopenta[b]pyridines .

  • Nitrile Reduction and Salt Formation: Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine, followed by HCl treatment to precipitate the dihydrochloride salt.

Reaction Optimization

Critical parameters influencing yield and purity include:

  • Catalyst Selection: Sodium alkoxides (e.g., NaOMe) achieve cyclocondensation yields >80% at 70°C .

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance intermediate stability during nitrile reduction.

  • Acid Stoichiometry: Excess HCl (2.1 eq.) ensures complete dihydrochloride formation without byproducts.

Physicochemical and Functional Properties

Stability and Solubility Profile

The dihydrochloride salt enhances aqueous solubility compared to the free base. Predicted properties include:

  • Aqueous Solubility: >50 mg/mL in water (pH 1–3), decreasing sharply above pH 4 due to amine deprotonation.

  • Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows decomposition onset at 210–230°C .

Industrial and Biomedical Applications

Corrosion Inhibition

Structural analogs demonstrate exceptional corrosion inhibition for carbon steel in sulfuric acid (97.7% efficiency at 1.0 mM ). The dihydrochloride’s adsorption mechanism likely involves:

  • Physisorption via electrostatic interactions between protonated amines and the metal surface.

  • Chemisorption through lone pair donation from pyridine nitrogen to iron d-orbitals.

Pharmaceutical Relevance

While direct pharmacological data are lacking, the compound’s scaffold aligns with bioactive molecules showing:

  • Kinase Inhibition: Pyridine-containing analogs inhibit FGFR1 with IC50 values <10 μM .

  • Anticancer Activity: Similar bicyclic amines exhibit cytotoxicity against A549 lung cancer cells (IC50 ≈6–15 μM) .

Comparative Analysis with Related Compounds

Parameter6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Dihydrochloride6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Functional Group-NH₂·2HCl-CN
Aqueous SolubilityHigh (salt form)Low
BioactivityPotential kinase inhibitionCorrosion inhibition
Synthetic ComplexityModerate (3 steps)Low (2 steps)

Future Directions and Challenges

  • Synthetic Scale-Up: Developing continuous flow processes to improve dihydrochloride yield beyond batch methods.

  • Biological Screening: Prioritizing in vitro assays against kinase targets (e.g., EGFR, VEGFR) to validate therapeutic potential.

  • Adsorption Studies: Quantifying Langmuir isotherm parameters for corrosion inhibition applications.

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